Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
Description
Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid [2.2.2] bicyclooctane scaffold with three substituents: a methyl ester at position 2, a methyl group at position 5, and an isopropyl group at position 5. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
84522-27-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H24O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h8-13H,5-7H2,1-4H3 |
InChI Key |
GDVXOQCKZGGAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1CC2C(=O)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding carboxylic acid, while reduction produces an alcohol.
Scientific Research Applications
Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical structure.
Mechanism of Action
The mechanism by which methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 7-Isopropyl-5-Methylbicyclo[2.2.2]Octane-2-Carboxylate
The ethyl ester analog (CAS: 84522-29-2) shares the same bicyclic core and substituent positions but differs in the ester group (ethyl vs. methyl). Key differences include:
- Synthetic Utility : Ethyl esters are often intermediates in prodrug strategies due to easier hydrolysis under physiological conditions.
Amino-Substituted Bicyclo[2.2.2]Octane Carboxylates
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives (e.g., (±)-3 and (±)-4) highlight the impact of amino substituents:
- Physical Properties: The hydrochloride salts of amino-substituted analogs exhibit lower melting points (e.g., 130–133°C for (±)-3) compared to non-polar substituents, reflecting ionic interactions and solubility differences .
- Bioactivity: Amino groups enable hydrogen bonding, which is critical for receptor binding in pharmaceutical applications. For example, ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1) is explored in drug discovery for its chiral rigidity .
Ring System Variations
Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Systems
Compounds like tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2) demonstrate how smaller bicyclo[2.2.1] systems differ:
- Steric Strain : The [2.2.1] system introduces higher angular strain, increasing reactivity but reducing thermal stability compared to the more relaxed [2.2.2] framework .
- Cavity Size : The [2.2.2] scaffold provides a larger cavity, advantageous in host-guest chemistry or catalysis.
Heteroatom Incorporation
Azabicyclo derivatives, such as methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS: 2306265-63-2), show:
- Basicity : Nitrogen atoms increase basicity, altering solubility and enabling pH-dependent applications .
- Pharmaceutical Relevance : Heteroatoms are common in bioactive molecules, such as β-lactam antibiotics (e.g., bicyclo[3.2.0]heptane derivatives in ) .
Physicochemical and Pharmacological Properties
Melting Points and Crystallinity
- Methyl/ethyl esters with non-polar substituents (e.g., isopropyl, methyl) exhibit higher melting points (e.g., 227–229°C for (±)-2) due to van der Waals interactions, whereas ionic derivatives (e.g., hydrochlorides) have lower melting points .
- Crystallinity tests (e.g., USP〈695〉) confirm purity, a critical factor in pharmaceutical manufacturing .
Pharmacokinetic Considerations
- Steric Effects : The 7-isopropyl group may hinder enzymatic degradation, enhancing metabolic stability.
Data Table: Comparative Analysis of Bicyclo[2.2.2] Derivatives
Biological Activity
Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate is a bicyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a bicyclic structure which contributes to its unique chemical behavior and potential interactions with biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, various derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
Note: Data are illustrative and based on related compounds.
Enzyme Inhibition
Research has also focused on the ability of this compound to inhibit specific enzymes relevant to disease pathways. For example, studies have demonstrated its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which could lead to new antibiotic therapies.
Case Study: Inhibition of RmlA Enzyme
In a study investigating the inhibition of the RmlA enzyme, which is crucial for L-rhamnose biosynthesis in bacteria, this compound showed promising results. The enzyme was tested in vitro using a coupled enzyme assay, revealing that the compound could effectively reduce enzyme activity by up to 70% at certain concentrations .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications in drug development:
- Antimicrobial Agents : Given its inhibitory effects on bacterial growth, this compound could be developed into a new class of antibiotics.
- Anti-inflammatory Properties : Preliminary findings suggest that similar bicyclic compounds may possess anti-inflammatory properties, warranting further investigation into their therapeutic applications.
- Neuroprotective Effects : Some studies indicate that derivatives of bicyclic compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to assess its safety profile:
- Toxicity Studies : Initial toxicity assessments indicate low toxicity levels at therapeutic doses.
- Side Effects : Further research is needed to evaluate long-term side effects and interactions with other medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
